2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole
Description
2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole is a fluorinated benzimidazole derivative characterized by a bromo(difluoro)methyl group at position 2 and a trifluoromethoxy substituent at position 4 of the benzimidazole core. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while bromo(difluoro)methyl substituents may influence reactivity and binding affinity in biological systems .
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5N2O/c10-8(11,12)7-16-4-2-1-3-5(6(4)17-7)18-9(13,14)15/h1-3H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXLYTGTNRZGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(N2)C(F)(F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Benzimidazole derivatives, including 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole, have shown significant antimicrobial properties. Research indicates that benzimidazole compounds can exhibit antibacterial and antifungal activities. For instance, studies have reported that certain benzimidazole derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds often correlates with the presence of electron-withdrawing groups, which enhance their antimicrobial efficacy .
2. Antiviral Properties
The antiviral potential of benzimidazole derivatives has also been explored. Specific derivatives have been synthesized that inhibit viruses such as enteroviruses and Herpes Simplex Virus. For example, some studies have shown that certain benzimidazole compounds can effectively inhibit viral replication, suggesting a promising avenue for developing antiviral medications .
3. Anti-inflammatory Effects
Research has indicated that benzimidazole derivatives can possess anti-inflammatory properties. Compounds similar to 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole have been evaluated for their ability to reduce inflammation in various experimental models. These compounds may inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process .
Biochemical Applications
1. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in various biochemical pathways. For instance, research has highlighted the potential of benzimidazole derivatives to inhibit MmpL3, an enzyme implicated in mycobacterial infections. This inhibition could pave the way for new treatments targeting resistant strains of bacteria .
2. Drug Development
The unique structural characteristics of 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole make it a suitable candidate for drug development. Its ability to modify biological activity through structural variations allows researchers to design novel therapeutic agents with enhanced efficacy and reduced side effects .
Material Science Applications
1. Fluorinated Materials
The incorporation of fluorine atoms in organic compounds often leads to improved properties such as increased stability and lipophilicity. The trifluoromethoxy group in this compound enhances its chemical stability, making it useful in the development of advanced materials with specific functional properties.
2. Synthesis of Advanced Polymers
Compounds like 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole can be utilized as building blocks in the synthesis of advanced polymers. The unique reactivity of the bromine and difluoromethyl groups allows for the creation of polymers with tailored properties for applications in coatings, adhesives, and other industrial materials.
Case Studies
Mechanism of Action
The mechanism of action of 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, depending on the specific application and conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Activity
Critical Analysis of Structural and Functional Trends
Fluorine vs. Bromine: Fluorine substituents (e.g., CF₃, CF₃O) enhance lipophilicity and metabolic stability, critical for drug bioavailability .
Positional Effects :
- Substituents at position 2 (e.g., bromo(difluoro)methyl) may sterically hinder interactions with biological targets compared to position 4 .
Activity vs. Toxicity :
Biological Activity
2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole is a fluorinated benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique chemical structure, which includes a bromo group and multiple fluorine substituents, contributing to its pharmacological properties.
- Chemical Formula : C₉H₄BrF₅N₂O
- Molecular Weight : 331.037 g/mol
- CAS Number : 2366994-28-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial properties and potential as a therapeutic agent against specific pathogens.
Antimicrobial Activity
Recent research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole have shown effectiveness against Mycobacterium tuberculosis and other mycobacterial species.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (related structure) | M. tuberculosis | 0.125 µg/mL |
| Compound B (related structure) | M. abscessus | 0.25 µg/mL |
| 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole | TBD | TBD |
Note: Specific MIC values for 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole are not yet available in the literature.
The mechanism of action for benzimidazole derivatives typically involves inhibition of key bacterial enzymes or pathways. For example, certain derivatives inhibit the MmpL3 transporter, which is crucial for mycobacterial cell wall synthesis. This inhibition leads to bacteriostatic effects, making these compounds promising candidates for further development.
Case Studies
A study published in MDPI highlights the potential of benzimidazole derivatives as antimycobacterial agents. The research demonstrated that structurally similar compounds exhibited varying degrees of activity against both drug-sensitive and drug-resistant strains of mycobacteria.
Case Study Summary :
- Objective : Evaluate the antimicrobial efficacy of benzimidazole derivatives.
- Methods : In vitro testing against clinical isolates.
- Results : Compounds showed significant activity with selectivity indices indicating low cytotoxicity against human cells.
Toxicological Profile
The safety profile of 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole suggests it is stable under standard conditions and does not produce significant adverse effects when handled properly. However, it is classified as a skin irritant and may cause serious eye damage upon contact .
Table 2: Toxicological Information
| Endpoint | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Damage | Category 2 |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. Substitution reactions introduce the bromo(difluoro)methyl and trifluoromethoxy groups. For example, bromo-difluoromethylation may use bromodifluoroacetic acid derivatives, while trifluoromethoxy groups are introduced via nucleophilic aromatic substitution with trifluoromethylating agents. Key steps include refluxing in solvents like ethanol or DMSO, employing catalysts (e.g., glacial acetic acid), and purification via recrystallization or column chromatography .
Q. How can the structure and purity of this compound be validated?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : / NMR to confirm substituent positions and fluorine environments.
- Mass spectrometry (HRMS) for molecular weight verification.
- FT-IR to identify functional groups (e.g., C-F stretches at 1100–1200 cm).
- Elemental analysis to validate stoichiometry.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for antimicrobial, anti-inflammatory, or enzyme-inhibitory activity using:
Q. Why are fluorinated groups (e.g., trifluoromethoxy) critical in benzimidazole derivatives?
- Methodological Answer : Fluorine atoms enhance lipophilicity (improving membrane permeability) and metabolic stability (resistance to oxidative degradation). The trifluoromethoxy group’s electron-withdrawing nature also modulates electronic properties, influencing binding affinity to biological targets .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during substitution on the benzimidazole core?
- Methodological Answer : Regioselectivity is controlled by:
- Electronic effects : Electron-deficient positions (e.g., para to electron-withdrawing groups) favor electrophilic substitution.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions.
- Catalysts : Lewis acids (e.g., FeCl) direct substitutions to specific sites.
Computational modeling (DFT) can predict reactive sites .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Address discrepancies by:
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Methodological Answer : SAR studies should focus on:
- Substituent position : Compare activity of bromo(difluoro)methyl at C-2 vs. other positions.
- Fluorine substitution : Replace trifluoromethoxy with CF or OCFH to assess steric/electronic effects.
- Bioisosteric replacements : Swap benzimidazole with indole or triazole cores.
Use 3D-QSAR models to predict pharmacophore requirements .
Q. What advanced analytical methods address challenges in quantifying trace impurities?
- Methodological Answer : Employ:
Q. How does X-ray crystallography clarify conformational dynamics in this compound?
- Methodological Answer : Single-crystal X-ray analysis reveals:
Q. What safety protocols are essential for handling brominated/fluorinated benzimidazoles?
- Methodological Answer :
Follow: - Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Segregate halogenated waste for incineration.
- Emergency response : Immediate decontamination for skin/eye contact (15-minute rinsing) and medical monitoring for chronic exposure .
Q. How can in vivo studies be designed to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- Animal models : Rodents for bioavailability and tissue distribution studies.
- Dosing routes : Compare oral vs. intravenous administration to assess first-pass metabolism.
- Metabolite profiling : LC-HRMS to identify phase I/II metabolites.
- Toxicology : Histopathology and serum biomarkers (ALT, AST) for hepatic/renal toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
